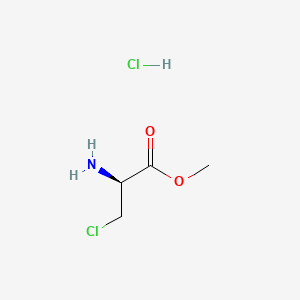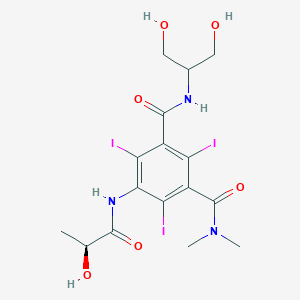
アセクロフェナクエチルエステル
概要
説明
アセクロフェナクエチルエステルは、アセクロフェナクの誘導体であり、鎮痛および抗炎症作用で一般的に使用されている非ステロイド性抗炎症薬(NSAID)です。 アセクロフェナクエチルエステルは、主にアセクロフェナク製剤中の不純物としての可能性と、さまざまな化学および医薬品用途における役割について研究されています .
2. 製法
合成経路と反応条件: アセクロフェナクエチルエステルは、アセクロフェナクのエステル化によって合成することができます。一般的な方法の1つは、硫酸または塩酸などの触媒の存在下で、アセクロフェナクとエタノールを反応させることです。 反応は、通常、還流条件下で行われ、完全なエステル化が保証されます .
工業的生産方法: 工業的な設定では、アセクロフェナクエチルエステルの合成には、より効率的な触媒と最適化された反応条件を使用し、収率と純度を高める場合があります。 溶媒抽出や再結晶などの手法は、最終製品を精製するために使用されることがよくあります .
科学的研究の応用
Aceclofenac ethyl ester has several scientific research applications, including:
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the development and optimization of pharmaceutical formulations containing aceclofenac.
作用機序
アセクロフェナクエチルエステルは、プロスタグランジンの産生に関与するシクロオキシゲナーゼ(COX)酵素の作用を阻害することによって、その効果を発揮します。プロスタグランジンは、痛み、炎症、発熱のメディエーターです。 COX酵素を阻害することによって、アセクロフェナクエチルエステルはプロスタグランジンの産生を減らし、それによって痛みと炎症を軽減します .
類似の化合物:
アセクロフェナク: 親化合物であり、NSAIDとして広く使用されています。
ジクロフェナク: 鎮痛および抗炎症作用が似ている、別のNSAIDです。
インドメタシン: 同様の適応症に使用される強力なNSAID.
独自性: アセクロフェナクエチルエステルは、薬物動態特性と生物学的標的との相互作用に影響を与える可能性のある特定のエステル官能基のために、独自です。 このエステル基はまた、アセクロフェナクの代謝と分解経路を研究するための貴重な化合物になります .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Aceclofenac Ethyl Ester plays a significant role in biochemical reactions, particularly in the inhibition of cyclooxygenase (COX) enzymes. It interacts with enzymes such as COX-1 and COX-2, leading to a reduction in the production of prostaglandins, which are mediators of inflammation and pain . The interaction with COX-2 is more pronounced, resulting in decreased levels of inflammatory mediators like prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) .
Cellular Effects
Aceclofenac Ethyl Ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce the production of inflammatory cytokines such as IL-6 and nitric oxide in chondrocytes, which are cells found in cartilage . This compound also affects the expression of genes involved in inflammation, thereby modulating cellular responses to inflammatory stimuli .
Molecular Mechanism
At the molecular level, Aceclofenac Ethyl Ester exerts its effects primarily through the inhibition of COX enzymes. By binding to the active sites of COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thus reducing inflammation and pain . Additionally, it influences gene expression by downregulating the production of inflammatory mediators .
Dosage Effects in Animal Models
The effects of Aceclofenac Ethyl Ester vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and pain without significant adverse effects. At higher doses, it can cause gastrointestinal irritation and other toxic effects, similar to other NSAIDs . Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe .
Metabolic Pathways
Aceclofenac Ethyl Ester is involved in metabolic pathways that include its conversion to active metabolites. These pathways involve enzymes such as cytochrome P450, which facilitate the biotransformation of the compound into its active forms . The metabolic flux and levels of metabolites can be influenced by various factors, including the presence of other drugs and the physiological state of the organism .
Transport and Distribution
Within cells and tissues, Aceclofenac Ethyl Ester is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, such as inflamed joints . The compound’s distribution is crucial for its therapeutic efficacy and safety profile .
Subcellular Localization
Aceclofenac Ethyl Ester is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential side effects .
準備方法
Synthetic Routes and Reaction Conditions: Aceclofenac ethyl ester can be synthesized through the esterification of aceclofenac. One common method involves the reaction of aceclofenac with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the synthesis of aceclofenac ethyl ester may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as solvent extraction and recrystallization are often employed to purify the final product .
化学反応の分析
反応の種類: アセクロフェナクエチルエステルは、次のものを含むさまざまな化学反応を起こします。
加水分解: エステル基は、アセクロフェナクとエタノールを形成するために加水分解することができます。
酸化: この化合物は酸化反応を起こす可能性があり、さまざまな酸化された誘導体が形成されます。
一般的な試薬と条件:
加水分解: 酸性または塩基性条件(例:塩酸または水酸化ナトリウム)が一般的に使用されます。
酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。
形成される主な生成物:
加水分解: アセクロフェナクとエタノール。
酸化: アセクロフェナクエチルエステルの酸化された誘導体。
置換: 置換されたアセクロフェナク誘導体.
4. 科学研究への応用
アセクロフェナクエチルエステルは、次のようないくつかの科学研究への応用があります。
化学: アセクロフェナク製剤中の不純物の同定と定量のために、分析化学で基準物質として使用されます.
生物学: 潜在的な生物学的活性とさまざまな生体分子との相互作用について研究されています。
医学: 潜在的な治療効果について、およびアセクロフェナクの薬物動態と代謝を研究するためのモデル化合物として調査されています.
類似化合物との比較
Aceclofenac: The parent compound, widely used as an NSAID.
Diclofenac: Another NSAID with similar analgesic and anti-inflammatory properties.
Indomethacin: A potent NSAID used for similar indications.
Uniqueness: Aceclofenac ethyl ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and interactions with biological targets. This ester group also makes it a valuable compound for studying the metabolism and degradation pathways of aceclofenac .
特性
IUPAC Name |
(2-ethoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4/c1-2-24-17(23)11-25-16(22)10-12-6-3-4-9-15(12)21-18-13(19)7-5-8-14(18)20/h3-9,21H,2,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOYJDOPEHMRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676223 | |
| Record name | 2-Ethoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139272-67-6 | |
| Record name | 2-Ethoxy-2-oxoethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139272-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl aceclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139272676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACECLOFENAC ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RIL7NQ7AZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















